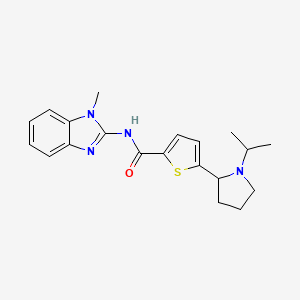![molecular formula C19H23NO2 B6133248 [1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
[1-(3-phenoxybenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-phenoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is also known as F15599, and it belongs to the class of selective 5-HT1A receptor agonists.
作用機序
F15599 is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. When F15599 binds to the 5-HT1A receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
F15599 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of various signaling pathways. F15599 has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies.
実験室実験の利点と制限
One of the advantages of using F15599 in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for precise modulation of this receptor subtype. Another advantage is its excellent purity, which ensures reproducibility of results. However, one of the limitations of using F15599 is its relatively low solubility in water, which can make dosing challenging.
将来の方向性
There are several future directions for the study of F15599, including its potential applications in the treatment of psychiatric disorders, its use as a tool to study the role of 5-HT1A receptors in the central nervous system, and its potential as a therapeutic agent for other diseases. Additionally, further optimization of the synthesis method for F15599 may lead to higher yields and better purity, which could facilitate its use in future studies.
Conclusion:
In conclusion, F15599 is a promising compound that has potential applications in various fields of research. Its high selectivity for the 5-HT1A receptor and its excellent purity make it an attractive tool for studying the role of this receptor subtype in the central nervous system. While there are limitations to its use, further research into F15599 may lead to new insights into the mechanisms of psychiatric disorders and other diseases.
合成法
The synthesis of F15599 involves several steps, including the reaction of 3-phenoxybenzyl chloride with piperidine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of F15599 with excellent purity.
科学的研究の応用
F15599 has been extensively studied for its potential applications in various fields of research. One of the primary applications of F15599 is in the field of neuroscience, where it is used as a tool to study the role of 5-HT1A receptors in the central nervous system. F15599 has also been used in the study of depression, anxiety, and other psychiatric disorders, where it has shown promising results in preclinical trials.
特性
IUPAC Name |
[1-[(3-phenoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-15-17-7-5-11-20(14-17)13-16-6-4-10-19(12-16)22-18-8-2-1-3-9-18/h1-4,6,8-10,12,17,21H,5,7,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFACQLQJFFQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6133176.png)
![2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6133191.png)
![ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6133197.png)

![7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6133219.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6133221.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6133225.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6133239.png)
![1-(1-{1-[(2E,4E)-5-(4-fluorophenyl)-2,4-pentadien-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6133256.png)